What is Rosuvastatin D6 Sodium?
What is Rosuvastatin D6 Sodium?
An In-depth Technical Guide to Rosuvastatin D6 Sodium: Properties, Applications, and Analytical Methodologies
Executive Summary
Rosuvastatin D6 Sodium is the deuterium-labeled analog of rosuvastatin, a potent HMG-CoA reductase inhibitor used extensively in the management of dyslipidemia.[1][2] This stable isotope-labeled (SIL) compound is not intended for therapeutic use but serves a critical function in analytical and pharmacokinetic research. Its primary application is as an internal standard for the precise quantification of rosuvastatin in complex biological matrices, such as plasma and serum.[3][4] The six deuterium atoms create a distinct mass shift of +6 Daltons, enabling unambiguous differentiation from the unlabeled drug by mass spectrometry, without significantly altering its chemical or chromatographic behavior.[5] This guide provides a comprehensive overview of the parent compound's mechanism, the physicochemical properties of Rosuvastatin D6 Sodium, and its pivotal role in bioanalytical method development, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The Parent Compound: Rosuvastatin
A foundational understanding of rosuvastatin is essential to appreciate the application of its deuterated analogue.
Mechanism of Action
Rosuvastatin is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the hepatic cholesterol biosynthesis pathway.[2] By binding to the active site of this enzyme with high affinity, rosuvastatin prevents the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol.[6] This reduction in hepatic cholesterol synthesis leads to an upregulation of LDL-C receptors on hepatocytes, which in turn increases the clearance of circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[2]
Caption: Mechanism of HMG-CoA Reductase inhibition by Rosuvastatin.
Core Pharmacokinetic (PK) Profile
The behavior of rosuvastatin in the body dictates the requirements for its analytical quantification.
| PK Parameter | Value | Description |
| Bioavailability | ~20% | Low oral bioavailability due to significant first-pass metabolism.[2][7][8] |
| Time to Peak (Tmax) | 3 to 5 hours | The time to reach maximum plasma concentration after oral administration.[2][7] |
| Protein Binding | ~88% | Primarily binds to albumin in the plasma.[2] |
| Metabolism | Minimal (~10%) | Primarily metabolized by the CYP2C9 isoenzyme to a less potent N-desmethyl metabolite.[2][6][8] |
| Elimination Half-Life | ~19-20 hours | Allows for convenient once-daily dosing.[2][7] |
| Excretion | ~90% in feces | Primarily eliminated as an unchanged drug through biliary excretion.[2] |
Rosuvastatin D6 Sodium: The Ideal Internal Standard
In quantitative bioanalysis, an internal standard (IS) is added to samples and calibrators to correct for analytical variability. A stable isotope-labeled version of the analyte is considered the "gold standard" for this purpose.
Chemical Identity and Properties
Rosuvastatin D6 Sodium is chemically identical to rosuvastatin sodium, except for the substitution of six hydrogen atoms with deuterium on the isopropyl group.[9] This substitution is strategically placed on a part of the molecule that is not typically involved in metabolic transformations, ensuring its stability in vivo and ex vivo.
| Property | Value | Source |
| Chemical Name | (3R,5S,E)-7-(4-(4-fluorophenyl)-2-(N-methylmethylsulfonamido)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt | [4][9] |
| CAS Number | 2070009-41-3 | [3][4][10] |
| Molecular Formula | C₂₂H₂₁D₆FN₃NaO₆S | [1][11] |
| Molecular Weight | ~509.6 g/mol | [1][11][12] |
| Purity | ≥95-98% | [4][11] |
| Storage | -20°C | [1][4][11] |
The Rationale for Isotopic Labeling
The use of a deuterated standard is predicated on a key principle of mass spectrometry: the ability to distinguish molecules based on their mass-to-charge ratio (m/z).
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Causality of Choice: The primary reason for using Rosuvastatin D6 Sodium is to achieve the highest possible accuracy and precision in quantification. Because its physicochemical properties are nearly identical to the unlabeled analyte, it behaves the same way during every step of the analytical process—extraction, chromatography, and ionization.[5] However, its +6 Da mass difference allows the mass spectrometer to detect it as a distinct chemical entity.[5] This co-eluting, yet mass-differentiated, behavior allows it to perfectly account for and correct matrix effects and variations in extraction recovery or instrument response, which a structurally different internal standard could not.
Application in Bioanalytical Quantification via LC-MS/MS
The quantification of rosuvastatin in biological samples is a cornerstone of pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. LC-MS/MS is the definitive technique for this purpose, where Rosuvastatin D6 Sodium is indispensable.
High-Level Bioanalytical Workflow
The process involves extracting the drug from a biological matrix, separating it from other components via liquid chromatography, and detecting it with a tandem mass spectrometer.
Caption: Standard workflow for quantifying Rosuvastatin using a deuterated internal standard.
Detailed Experimental Protocol: Quantification in Human Plasma
This protocol is a representative example based on validated methods described in the scientific literature.[13][14]
3.2.1 Materials and Reagents
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Reference Standards: Rosuvastatin, Rosuvastatin D6 Sodium.[15]
-
Solvents: HPLC-grade methanol, acetonitrile, and water.[15]
-
Biological Matrix: Blank, drug-free human plasma.
-
SPE Cartridges: Appropriate solid-phase extraction cartridges (e.g., C18 or polymeric).
3.2.2 Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rosuvastatin and Rosuvastatin D6 Sodium in methanol to create primary stock solutions.
-
Working Solutions: Prepare serial dilutions of the Rosuvastatin stock solution in 50:50 acetonitrile/water to create calibration standards (e.g., ranging from 1 to 50 ng/mL).[13]
-
Internal Standard Working Solution: Prepare a working solution of Rosuvastatin D6 Sodium (e.g., 100 ng/mL) in the same diluent.
3.2.3 Sample Preparation: Solid-Phase Extraction (SPE)
-
Justification: SPE is a self-validating system for sample cleanup. It removes endogenous interferences like proteins and phospholipids that can suppress the analyte's signal in the mass spectrometer (a phenomenon known as matrix effect). The high recovery and reproducibility of SPE ensure that the final result is accurate and reliable.
-
Aliquot: Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a clean tube.
-
Spike IS: Add 20 µL of the Rosuvastatin D6 Sodium working solution to every tube (except blanks).
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water and vortex to precipitate proteins.
-
Condition SPE Cartridge: Sequentially wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
3.2.4 LC-MS/MS Instrumentation and Conditions
| Parameter | Condition | Rationale |
| LC System | UHPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers excellent retention and peak shape for rosuvastatin. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidification promotes protonation for positive ion mode ESI. |
| Flow Rate | 0.4 mL/min | Standard for analytical scale columns. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Rosuvastatin contains functional groups readily protonated in an acidic mobile phase.[13][14] |
| MRM Transitions | Rosuvastatin: 482.1 → 258.1Rosuvastatin D6: 488.2 → 258.2 | These specific precursor-to-product ion transitions provide high selectivity and sensitivity for detection.[14] |
3.2.5 Data Analysis and Quantification
-
The LC-MS/MS software integrates the peak areas for both the Rosuvastatin and Rosuvastatin D6 MRM transitions.
-
A calibration curve is constructed by plotting the ratio of the (Rosuvastatin peak area / Rosuvastatin D6 peak area) against the nominal concentration of each calibration standard.
-
The concentration of rosuvastatin in unknown samples is calculated from their peak area ratios using the regression equation derived from the calibration curve.
References
-
Veeprho. (n.d.). Rosuvastatin-D6 (Sodium Salt) | CAS 2070009-41-3. Retrieved from Veeprho website. [Link]
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SynZeal. (n.d.). Rosuvastatin-d6 Sodium Salt | 2070009-41-3. Retrieved from SynZeal website. [Link]
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Singh, G., & Tadi, P. (2025). Rosuvastatin. In StatPearls. StatPearls Publishing. Retrieved from NCBI Bookshelf. [Link]
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Garg, A., & Bullard, T. (2021). Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults. Clinical Pharmacokinetics, 60(1), 11-30. [Link]
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McTaggart, F. (2012). Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. Clinical Medicine Insights: Cardiology, 6, 1–16. [Link]
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Veeprho. (n.d.). Rosuvastatin-D6 (Sodium Salt). Retrieved from Veeprho website. [Link]
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Al-khedairy, B., et al. (2023). Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films. MDPI. [Link]
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Journal of Pharmacokinetics & Experimental Therapeutics. (2024). Rosuvastatin Pharmacokinetics: A Comprehensive Overview. [Link]
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Pilli, N. R., et al. (2011). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. Journal of the Brazilian Chemical Society, 22(6), 1144-1153. [Link]
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National Center for Biotechnology Information. (n.d.). Rosuvastatin (D6 Sodium). PubChem Compound Database. Retrieved from PubChem. [Link]
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ResearchGate. (n.d.). Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults | Request PDF. Retrieved from ResearchGate. [Link]
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Al-Majagli, A., et al. (2020). Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method. Pharmaceuticals, 13(10), 282. [Link]
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Nirogi, R., et al. (2017). Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 7(2), 113-121. [Link]
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